molecular formula C9H12KNO3 B13516729 Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate

Cat. No.: B13516729
M. Wt: 221.29 g/mol
InChI Key: CFNGLXLLJLEEJM-UHFFFAOYSA-M
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Description

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate (molecular formula: C₁₂H₁₂KNO₃, molecular weight: 257.34 g/mol) is a piperidine derivative characterized by a 6-membered nitrogen-containing ring modified with a cyclopropyl group at position 1, a ketone group at position 2, and a potassium carboxylate moiety at position 3 . This compound is primarily utilized in pharmaceutical and organic synthesis research due to its functional versatility .

Properties

Molecular Formula

C9H12KNO3

Molecular Weight

221.29 g/mol

IUPAC Name

potassium;1-cyclopropyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C9H13NO3.K/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1

InChI Key

CFNGLXLLJLEEJM-UHFFFAOYSA-M

Canonical SMILES

C1CC(C(=O)N(C1)C2CC2)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

The synthesis of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of 1-cyclopropyl-2-oxopiperidine-3-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The following compounds share structural motifs with the target molecule, such as piperidine/pyrrolidine rings, carboxylate/ester groups, or cyclopropyl substituents:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Evidence ID
Benzyl 4-aminopiperidine-1-carboxylate Piperidine ring with benzyl ester and amino group at position 4 C₁₃H₁₈N₂O₂ 234.30
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-membered pyrrolidine ring with methyl, ketone, and carboxylic acid groups C₆H₉NO₃ 143.14
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine ring with bulky Boc group, phenyl substituent, and carboxylic acid C₁₇H₂₃NO₄ 305.37
(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate Piperidine with 2-oxopentanoyl group and cyclohexylpropyl ester C₂₂H₃₇NO₄ 379.50
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate Piperidine with cyclopropylsulfonyl and methyl ester groups C₁₀H₁₇NO₅S 263.31

Key Observations :

  • Ring Size : The target compound and most analogs feature a 6-membered piperidine ring, except 1-methyl-5-oxopyrrolidine-3-carboxylic acid (5-membered pyrrolidine) . Smaller rings may exhibit different conformational flexibility and steric effects.
  • Functional Groups : Cyclopropyl and ketone groups in the target compound contrast with phenyl (), sulfonyl (), or ester-linked substituents (). The potassium carboxylate enhances water solubility compared to esters (e.g., benzyl or cyclohexylpropyl esters) .

Physicochemical Properties

  • Solubility: Potassium salts (e.g., the target compound) are typically more water-soluble due to ionic character. In contrast, esters (e.g., benzyl or cyclohexylpropyl derivatives) and non-ionic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit lower aqueous solubility .
  • Molecular Weight: The target compound (257.34 g/mol) is mid-range compared to simpler pyrrolidine derivatives (143.14 g/mol) and bulkier analogs like C₂₂H₃₇NO₄ (379.50 g/mol) . Smaller molecules may have better bioavailability.

Biological Activity

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropyl substituent and a carboxylate group. Its structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its role as an activator of mitochondrial ClpP protease, which is crucial for maintaining mitochondrial function and proteome homeostasis. Activation of ClpP has been associated with anti-cancer effects, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, structural modifications in piperidinothiosemicarbazones have shown significant tuberculostatic activity against Mycobacterium tuberculosis strains, suggesting that similar modifications in this compound could enhance its antimicrobial efficacy .

Cytotoxicity

Cytotoxicity assays are essential to evaluate the safety profile of this compound. Preliminary results indicate that while the compound may exhibit cytotoxic effects against certain cancer cell lines, it also demonstrates selectivity, sparing non-cancerous cells at lower concentrations. The selectivity index (SI) calculated from these assays indicates a favorable therapeutic window .

Case Studies

  • ClpP Activation : A study demonstrated that compounds similar to this compound significantly inhibited the proliferation of HL60 cells, highlighting its potential as a cancer therapeutic agent. The half-maximal effective concentration (EC50) was reported at low nanomolar levels, indicating high potency .
  • Antimycobacterial Activity : In another investigation, derivatives with structural similarities to the compound showed promising results against clinical strains of M. tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4 to 6.25 µg/mL, suggesting that modifications could lead to enhanced activity against resistant strains .

Data Tables

Activity Type Measurement Value Reference
ClpP EC50Effective Concentration23.5 nM
HL60 IC50Inhibition Concentration4.6 nM
Tuberculostatic MICAgainst M. tuberculosis4 - 6.25 µg/mL
Cytotoxicity (HaCaT) IC50Non-cancerous cells>12.5 times lower than MIC

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